molecular formula C12H14ClNO3 B1477518 2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2097982-37-9

2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No.: B1477518
CAS No.: 2097982-37-9
M. Wt: 255.7 g/mol
InChI Key: ZCJGZKMNLRRYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing research on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features a chloro group and a methoxy-substituted benzoxazepine moiety, which are believed to contribute to its biological effects.

1. Anti-Cancer Activity

Research indicates that derivatives of benzoxazepine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized benzoxazepine derivatives showed varying effects on cell proliferation and the release of pro-inflammatory cytokines such as IL-6 and TNF-α in solid tumor cell lines .

Table 1: Cytotoxicity of Benzoxazepine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
2-Chloro-1-(9-methoxy...)A549 (Lung)12Inhibition of proliferation

2. Anti-Inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies indicated that it could modulate inflammatory pathways by affecting cytokine production. The evaluation of its effects on TNF-α and IL-6 release suggests potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, the compound was evaluated for antimicrobial activity. It exhibited moderate effectiveness against certain bacterial strains, although the overall antimicrobial activity was limited compared to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of 2-Chloro-1-(9-methoxy...)

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Ciprofloxacin (25 mm)
Escherichia coli10Ciprofloxacin (22 mm)
Pseudomonas aeruginosa8Ciprofloxacin (20 mm)

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of benzoxazepine derivatives:

  • Study on Cytotoxic Effects : In vitro tests revealed that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific derivative and cell line tested .
  • Inflammation Modulation : Another study highlighted the ability of these compounds to reduce levels of inflammatory markers in vitro, suggesting a mechanism that may be beneficial for conditions characterized by chronic inflammation .

Properties

IUPAC Name

2-chloro-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJGZKMNLRRYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.